molecular formula C25H22FNO4 B11274469 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11274469
M. Wt: 419.4 g/mol
InChI Key: AUFLBOWADWEBQV-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehydes and amines, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its functional groups can interact with biological macromolecules, making it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-Fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features This combination allows for unique interactions with molecular targets, making it distinct from other similar compounds

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO4/c1-30-18-12-10-17(11-13-18)22-23(20-8-3-4-9-21(20)26)27(25(29)24(22)28)15-16-6-5-7-19(14-16)31-2/h3-14,23,28H,15H2,1-2H3

InChI Key

AUFLBOWADWEBQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CC(=CC=C4)OC)O

Origin of Product

United States

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